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Introduction

Surufatinib (also known as Sulfatinib) is an oral tyrosine kinase inhibitor (TKI) that targets
vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptor 1
(FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2] This dual mechanism of
inhibiting tumor angiogenesis and regulating the tumor-immune microenvironment makes it a
promising therapeutic agent for various solid tumors, particularly neuroendocrine tumors.[3][4]
[5] To support preclinical and clinical development, a robust and sensitive bioanalytical method
for the accurate quantification of Surufatinib in plasma is essential for pharmacokinetic and
toxicokinetic studies.

This document provides a detailed protocol for a validated Ultra-Performance Liquid
Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of
Surufatinib in plasma.

Mechanism of Action of Surufatinib

Surufatinib exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways
involved in tumor growth, angiogenesis, and immune evasion. It potently inhibits VEGFR1,
VEGFR2, and VEGFR3, which are crucial for the formation of new blood vessels that supply
tumors with nutrients and oxygen.[1][3] Additionally, it targets FGFR1, a key player in cell
proliferation and survival.[2][3] By also inhibiting CSF-1R, Surufatinib can modulate the tumor
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microenvironment by targeting tumor-associated macrophages (TAMs), which are known to
promote tumor progression.[2][3]
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Figure 1. Surufatinib's inhibitory action on key signaling pathways.

Experimental Workflow

The bioanalytical method involves a straightforward protein precipitation for sample
preparation, followed by rapid chromatographic separation and sensitive detection by tandem
mass spectrometry.
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Figure 2. Experimental workflow for Surufatinib quantification.

Detailed Protocols
Materials and Reagents

¢ Surufatinib reference standard

¢ Lenvatinib (Internal Standard, IS)
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Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Ultrapure water

Blank plasma (with the same anticoagulant as study samples)

Preparation of Stock Solutions, Calibration Standards,
and Quality Control Samples.[6]

Stock Solutions: Prepare primary stock solutions of Surufatinib and Lenvatinib (IS) in
methanol at a concentration of 1.00 mg/mL.[6]

Working Solutions: Prepare a series of working standard solutions of Surufatinib by serially
diluting the stock solution with methanol to achieve the desired concentrations for calibration
standards and quality control (QC) samples.[6] Prepare a working solution of the IS in
methanol at a concentration of 200 ng/mL.[6]

Calibration Standards: Prepare calibration standards by spiking 10 puL of the appropriate
Surufatinib working solution into 90 pL of blank plasma.[6] A typical calibration curve ranges
from 1 to 2,000 ng/mL (e.g., 1, 5, 10, 50, 100, 500, 1,000, and 2,000 ng/mL).[6]

Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration
levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[6] For
example, 1 ng/mL (LLOQ), 2 ng/mL (Low QC), 800 ng/mL (Medium QC), and 1,600 ng/mL
(High QC).[6]

Sample Preparation (Protein Precipitation).[6]

Aliquot 100 pL of plasma sample (calibration standard, QC, or unknown study sample) into a
microcentrifuge tube.[6]

Add 10 pL of the IS working solution (200 ng/mL Lenvatinib) to each tube.[6]

Add 300 pL of acetonitrile to each tube to precipitate the plasma proteins.[6]
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Vortex the mixture for 2.0 minutes.[6]

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[6]

Transfer 100 pL of the supernatant to a new vial for analysis.[6]

Inject 2 pL of the supernatant into the UPLC-MS/MS system.[6]

UPLC-MS/MS Conditions.[6]
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Parameter

Condition

UPLC System

Waters Acquity UPLC | class system or

equivalent

Column

Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7
um)

Column Temperature

40°C

Autosampler Temperature

10°C

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

Acetonitrile

Flow Rate

0.40 mL/min

Gradient Elution

0-0.5 min, 10% B; 0.5-1.0 min, 90% B; 1.0-1.4
min, 90% B; 1.4-1.5 min, 10% B; 1.5-2.0 min,
10% B

Injection Volume

2 uL

Mass Spectrometer

Waters Xevo TQS triple quadrupole tandem

mass spectrometer or equivalent

lonization Mode

Electrospray lonization (ESI), Positive

Capillary Voltage 2.0 kv
Desolvation Temperature 600°C
Desolvation Gas Flow 1000 L/h
Cone Gas Flow 150 L/h
Collision Gas Flow 0.15 mL/min

Mass Spectrometric Parameters.[6]
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Precursor lon Product lon Cone Voltage Collision
Analyte

(m/z) (m/z) (V) Energy (eV)
Surufatinib 480.98 329.02 20 25
Lenvatinib (1S) 426.87 369.84 30 28

Method Validation Summary

The described UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy,
recovery, and matrix effect. The results are summarized below.[6]

Parameter Result

Linearity Range 1-2,000 ng/mL

Correlation Coefficient (r?) >0.99

Lower Limit of Quantification (LLOQ) 1 ng/mL

QC Level Intra-day Precision Inter-day Precision Accuracy (%)
(%RSD) (%RSD)

Low QC <15% <15% 85-115%

Medium QC <15% < 15% 85-115%

High QC < 15% < 15% 85-115%

QC Level Extraction Recovery (%) Matrix Effect (%)

Low QC 97.1-114.1 108.7 - 113.3

Medium QC 97.1-114.1 108.7 - 113.3

High QC 97.1-114.1 108.7 - 113.3

Conclusion
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This application note provides a detailed and validated UPLC-MS/MS method for the
guantitative determination of Surufatinib in plasma. The method is sensitive, specific, and
rapid, with a simple sample preparation procedure. It is suitable for supporting pharmacokinetic
and other studies in the development of Surufatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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